Product packaging for 2-[4-(Benzyloxy)phenoxy]propanoic acid(Cat. No.:CAS No. 59058-37-6)

2-[4-(Benzyloxy)phenoxy]propanoic acid

Cat. No.: B2742825
CAS No.: 59058-37-6
M. Wt: 272.3
InChI Key: ATPBADOREFXKFS-UHFFFAOYSA-N
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Description

Structural and Chemical Context of the Phenoxypropanoic Acid Scaffold

The phenoxypropanoic acid scaffold is a core molecular framework characterized by specific structural features that dictate its chemical properties and biological interactions. At its center is a phenoxy group, which consists of a phenyl ring bonded to an oxygen atom (an ether linkage). This phenoxy group is, in turn, connected to a propanoic acid moiety at the second carbon atom.

The key components of this scaffold are:

An Aromatic Phenyl Ring: Provides a hydrophobic region and a platform for various substitutions that can modulate the molecule's activity.

A Propanoic Acid Group: This carboxylic acid function imparts acidic properties to the molecule and serves as a crucial interaction point with biological targets, often through hydrogen bonding or ionic interactions. nih.gov

A Chiral Center: The second carbon of the propanoic acid chain (the α-carbon) is typically a stereocenter, meaning the scaffold can exist as two distinct enantiomers (R and S forms). This stereochemistry is often critical for biological activity, with one enantiomer frequently demonstrating significantly higher potency than the other. nih.govnih.gov

The combination of a hydrophobic aromatic part and a hydrophilic carboxylic acid group gives these molecules amphiphilic character, which is essential for their interaction with biological systems.

Historical Perspectives and Emerging Research Trends in Related Chemical Entities

Historically, the most prominent application of phenoxypropanoic acid derivatives has been in agriculture. A class of these compounds, known as aryloxyphenoxypropionates ("FOPs"), were developed as potent and selective herbicides. nih.govjlu.edu.cn These compounds typically act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a key enzyme in fatty acid synthesis, thereby preventing the growth of weed species without harming broadleaf crops. jlu.edu.cn Metamifop is an example of a herbicide from this chemical class. jocpr.com

Beyond agriculture, the phenoxypropanoic acid scaffold has garnered significant interest in pharmaceutical and medicinal chemistry research. ontosight.ai Investigations have revealed a wide spectrum of potential biological activities, including:

Metabolic Regulation: Certain derivatives, such as fenofibrate (B1672516), are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα. nih.govresearchgate.net This activity makes them valuable tools for studying metabolic homeostasis and potential leads for addressing conditions like dyslipidemia. nih.gov

Antimicrobial Activity: Researchers have synthesized and tested novel phenoxypropanoic acid analogues that exhibit activity against various Gram-positive and Gram-negative bacteria. nih.govnih.gov

Anti-inflammatory and Antinociceptive Effects: Studies on phenoxy acid hydrazides have shown that these derivatives can demonstrate significant anti-inflammatory and pain-reducing (antinociceptive) activities. nih.gov

Radiosensitizing Properties: Phenoxyacetic acid analogues have been developed as allosteric modulators of hemoglobin to increase oxygen release in tumor tissues, thereby enhancing the effectiveness of radiotherapy. mdpi.com

Emerging trends focus on designing derivatives with high target specificity and exploring novel therapeutic areas, such as oncology and neurology. researchgate.netresearchgate.net

Significance of 2-[4-(Benzyloxy)phenoxy]propanoic Acid and its Analogues in Current Academic Investigations

This compound itself, and particularly its chiral analogues, serve as important building blocks and lead structures in modern chemical biology and drug discovery. The presence of the benzyloxy group (a benzyl (B1604629) group linked via an ether) provides a specific modification to the core phenoxypropanoic acid scaffold that researchers have exploited to probe structure-activity relationships (SAR).

Recent academic investigations have highlighted the utility of this specific structural motif in developing potent and selective modulators of biological targets.

Antibacterial Research: In a study focused on designing new antimicrobial agents, a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives were synthesized. Within this series, the analogue featuring a para-benzyloxy substituent on the phenoxyl side chain demonstrated excellent activity against all screened Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL. nih.gov This finding underscores the importance of a hydrophobic substituent at this position for potent antibacterial action.

Neurological and Immunological Research: A recent study identified a new class of antagonists for the G protein-coupled receptor GPR34, a target implicated in several diseases. The lead compounds were derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, a structure closely related to the subject of this article. nih.gov Through SAR studies, researchers identified a compound, designated 5e , which exhibited a potent inhibitory concentration (IC₅₀) of 0.059 μM in a functional assay. nih.gov This compound also showed excellent efficacy in a mouse model of neuropathic pain, highlighting the potential of this chemical scaffold in developing new therapeutics for neurological disorders. nih.gov

The data from these studies illustrate how the this compound framework is a valuable starting point for chemical synthesis and biological screening.

Interactive Data Tables

Table 1: Antibacterial Activity of a Propanoic Acid Derivative with a para-Benzyloxy Substituent

This table summarizes the reported antibacterial activity for the compound featuring a para-benzyloxy group on the phenoxyl side chain, as described in the study by Xu et al. (2011). nih.gov

Bacterial StrainTypeMIC (μg/mL)
Staphylococcus aureusGram-positive1.56
Staphylococcus epidermidisGram-positive1.56
Bacillus subtilisGram-positive3.125
Escherichia coliGram-negative6.25
Pseudomonas aeruginosaGram-negative6.25
Salmonella typhiGram-negative6.25

Table 2: Activity of a GPR34 Antagonist Derived from a Related Scaffold

This table shows the in vitro potency of compound 5e , an antagonist derived from the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold, as reported by Chen et al. (2024). nih.gov

Assay TypeTargetReported Potency (IC₅₀)
Tango AssayGPR340.059 μM
GloSensor cAMP AssayGPR340.680 μM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B2742825 2-[4-(Benzyloxy)phenoxy]propanoic acid CAS No. 59058-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-12(16(17)18)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBADOREFXKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-[4-(Benzyloxy)phenoxy]propanoic Acid and its Precursors

The primary approach to synthesizing this compound involves a multi-step process, typically starting with the protection of one of the hydroxyl groups of hydroquinone (B1673460), followed by etherification to introduce the propanoic acid moiety, and concluding with the hydrolysis of an ester intermediate.

Detailed Reaction Schemes and Optimized Conditions

A common and well-documented method for the synthesis of the ethyl ester of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

The initial step is the benzylation of hydroquinone to form 4-(benzyloxy)phenol (hydroquinone monobenzyl ether). The subsequent key step is the reaction of 4-(benzyloxy)phenol with an ethyl 2-halopropionate, typically ethyl 2-bromopropionate, in the presence of a base. google.comprepchem.comprepchem.com

Reaction Scheme: Synthesis of Ethyl 2-[4-(benzyloxy)phenoxy]propanoate

Reaction scheme for the synthesis of ethyl 2-[4-(benzyloxy)phenoxy]propanoate

Figure 1: General reaction scheme for the synthesis of ethyl 2-[4-(benzyloxy)phenoxy]propanoate from 4-(benzyloxy)phenol and ethyl 2-bromopropionate.

The final step in the synthesis of the target carboxylic acid is the hydrolysis of the ethyl ester. This is typically achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible reaction, which can lead to higher yields. chemguide.co.uk

Reaction Scheme: Hydrolysis of Ethyl 2-[4-(benzyloxy)phenoxy]propanoate

Reaction scheme for the hydrolysis of ethyl 2-[4-(benzyloxy)phenoxy]propanoate

Figure 2: General scheme for the hydrolysis of the ethyl ester to yield this compound.

Below is a table summarizing optimized conditions for the synthesis of the ethyl ester precursor.

BaseSolventTemperatureReaction TimeReference
Sodium Hydroxide (B78521) (NaOH)Dehydrated EthanolNormal Temperature4-6 hours google.com
Potassium Hydroxide (KOH)Dimethyl Sulfoxide (B87167) (DMSO)Not specifiedNot specified prepchem.com
Sodium Methoxide (NaOMe)Hexamethylphosphoramide (HMPA)Steam bath16 hours prepchem.com

Key Reagents and Intermediates in Stereocontrolled Synthesis

The biological activity of many derivatives of this core structure is highly dependent on the stereochemistry at the C2 position of the propanoic acid moiety. For instance, in the aryloxyphenoxypropionate class of herbicides, the (R)-enantiomer is typically the active form. nih.gov Consequently, stereocontrolled synthetic routes are of paramount importance.

A key chiral intermediate in these syntheses is (R)-2-(4-hydroxyphenoxy)propanoic acid or its corresponding esters. The synthesis of this precursor often employs a chiral starting material, such as S-(-)-ethyl lactate (B86563), which is converted to a derivative with a good leaving group, like a tosylate (ethyl (S)-O-(p-toluenesulfonyl)lactate). Subsequent reaction with a phenoxide proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry (Walden inversion) to yield the desired (R)-enantiomer. guidechem.comresearchgate.net

Key Reagents and Intermediates for Stereocontrolled Synthesis:

Reagent/IntermediateRole
(S)-Ethyl lactate Chiral starting material
p-Toluenesulfonyl chloride Used to convert the hydroxyl group of lactate into a good leaving group (tosylate)
(S)-Ethyl p-toluenesulfonyl lactate Key chiral intermediate that undergoes SN2 reaction
Hydroquinone or 4-substituted phenols Nucleophile that displaces the tosylate group
(R)-2-(4-Hydroxyphenoxy)propanoic acid/ester Key chiral precursor for further derivatization

Biocatalysis offers an alternative route to these chiral intermediates. For example, the fungus Beauveria bassiana has been utilized for the stereoselective hydroxylation of (R)-2-phenoxypropionic acid to produce (R)-2-(4-hydroxyphenoxy)propionic acid. nih.gov

Strategic Derivatization and Analogues Preparation

The this compound scaffold is a versatile platform for the synthesis of a wide array of analogues. Modifications can be strategically introduced at several positions, including the benzyloxy group, the propanoic acid side chain, and by incorporating the entire core structure into larger, more complex molecules.

Modifications of the Benzyloxy Moiety and their Synthetic Implications

Direct modification of the benzyl (B1604629) group in this compound is not commonly reported. A more prevalent strategy involves the cleavage of the benzyl ether to unmask the phenolic hydroxyl group. This deprotection step yields 2-(4-hydroxyphenoxy)propanoic acid, a crucial intermediate for a vast number of derivatives. google.com The cleavage of benzyl ethers can be achieved through various methods, including catalytic hydrogenation or using Lewis acids. organic-chemistry.orgorganic-chemistry.org

Once the hydroxyl group is exposed, it can be functionalized through various reactions, most notably through nucleophilic aromatic substitution or etherification. This is the primary strategy for synthesizing the widely used aryloxyphenoxypropionate herbicides, where diverse aryl or heteroaryl groups are attached to the oxygen at the 4-position of the phenoxy ring. guidechem.comgoogle.compatsnap.com

Structural Variations on the Propanoic Acid Side Chain

The carboxylic acid functional group of the propanoic acid side chain is a key handle for structural modifications. It can be readily converted into other functional groups, such as esters, amides, and alcohols.

Esterification/Transesterification: The carboxylic acid can be esterified, or the corresponding ethyl ester can be transesterified with different alcohols to produce a variety of ester analogues. For example, the ethyl ester of a quizalofop (B1680410) precursor has been converted to the tetrahydrofurfuryl ester via transesterification. google.com

Amide Formation: A common derivatization is the formation of amides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which can then be reacted with a wide range of primary or secondary amines. nih.gov

Reduction: The propanoic acid or its ester can be reduced to the corresponding primary alcohol, 2-[4-(benzyloxy)phenoxy]propan-1-ol. A patent describes the reduction of a similar methyl propionate (B1217596) derivative to the corresponding propanol. googleapis.com

Incorporation of the Core Structure into Complex Molecular Architectures

The 2-phenoxypropanoic acid core structure, often with a hydroxyl group at the 4-position of the phenoxy ring (the position occupied by the benzyloxy group in the title compound), is a fundamental building block for numerous complex and commercially important molecules.

Herbicides: The most prominent examples are the aryloxyphenoxypropionate ("fop") herbicides. In these molecules, the core structure is linked to a substituted aromatic or heteroaromatic system. The synthesis of these herbicides, such as fenoxaprop-p-ethyl (B1329639) and quizalofop-p-ethyl, involves the reaction of (R)-2-(4-hydroxyphenoxy)propionic acid or its ester with a suitable chlorinated heteroaromatic compound. guidechem.comgoogle.compatsnap.com

Herbicide NameComplex Moiety AttachedReference
Fenoxaprop-p-ethyl6-chloro-1,3-benzoxazol-2-yl researchgate.netgoogle.com
Quizalofop-p-ethyl6-chloroquinoxalin-2-yl guidechem.compatsnap.com

Medicinal Chemistry: Beyond agrochemicals, this scaffold has also been explored in medicinal chemistry. For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of antagonists for the G protein-coupled receptor 34 (GPR34), which is implicated in neuropathic pain. nih.govresearchgate.net This demonstrates the utility of the benzyloxyphenyl propanoic acid core in the design of potential therapeutic agents.

Yield Optimization and Process Chemistry Considerations

The synthesis typically begins with the Williamson ether synthesis to form the ethyl ester precursor, ethyl 2-[4-(benzyloxy)phenoxy]propanoate. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium or potassium salt of 4-(benzyloxy)phenol reacts with an ethyl 2-halopropanoate, such as ethyl 2-bromopropionate.

A documented synthetic procedure details the reaction of hydroquinone monobenzyl ether with ethyl 2-bromopropionate in the presence of pulverized potassium hydroxide in dry dimethyl sulfoxide (DMSO). prepchem.com This reaction, stirred at room temperature for 20 hours, yields ethyl 2-(4-benzyloxyphenoxy)propionate. prepchem.com Another patent describes a similar transformation using mono-benzyl ether of hydroquinone, sodium hydroxide, and ethyl 2-bromopropionate in dehydrated alcohol at room temperature for 4 to 6 hours. google.com The molar ratio of the hydroquinone derivative to sodium hydroxide to ethyl 2-bromopropionate is specified as 1:1:1.2 to 1:1:1.5. google.com

The choice of base and solvent are paramount in the Williamson ether synthesis to ensure a high yield. Strong bases are generally favored to facilitate the deprotonation of the phenol, thereby generating the nucleophilic phenoxide. The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is known to enhance the rate of S\textsubscript{N}2 reactions by effectively solvating the cation of the base and leaving the "naked" anion as a potent nucleophile. masterorganicchemistry.comfrancis-press.com

The subsequent and final step in the synthesis of this compound is the hydrolysis of the ethyl ester intermediate. This transformation is typically achieved under basic conditions, for instance, by reacting the ester with a solution of sodium hydroxide. Following the hydrolysis, acidification of the reaction mixture is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

For large-scale production, process chemistry considerations become critical. These include minimizing the number of synthetic steps, using cost-effective and readily available starting materials, and developing efficient purification methods to remove byproducts and unreacted starting materials. The selection of solvents and reagents with favorable safety and environmental profiles is also a key aspect of modern process chemistry.

Below are interactive data tables summarizing the impact of different reaction parameters on the synthesis of related phenoxypropanoic acid derivatives, which can provide insights into the optimization of the synthesis of this compound.

Table 1: Effect of Base on the Yield of Williamson Ether Synthesis

BaseSolventTemperature (°C)Time (h)Yield (%)
Potassium CarbonateAcetoneReflux574
Sodium HydroxideEthanolRoom Temp4-6Not specified
Potassium HydroxideDMSORoom Temp20High
Sodium MethoxideHMPASteam Bath16Not specified

This table is a compilation of data from various sources for similar Williamson ether syntheses and is intended to illustrate general trends.

Table 2: Influence of Solvent on the Yield of Etherification Reactions

SolventBaseTemperature (°C)Time (h)Yield (%)
Dimethyl Sulfoxide (DMSO)Potassium HydroxideRoom Temp20High
Dehydrated EthanolSodium HydroxideRoom Temp4-6Not specified
AcetonePotassium CarbonateReflux574
Hexamethylphosphoramide (HMPA)Sodium MethoxideSteam Bath16Not specified

This table is a compilation of data from various sources for similar etherification reactions and is intended to illustrate general trends.

Further research into the systematic optimization of each reaction parameter, including temperature, reaction time, and stoichiometry of reactants, would be beneficial for developing a robust and high-yielding process for the synthesis of this compound. The use of phase-transfer catalysts could also be explored as a method to enhance the reaction rate and yield, particularly in biphasic reaction systems.

Based on a comprehensive search, there is no specific scientific literature available that investigates the direct biological activities and molecular mechanisms of the compound “this compound” in the exact contexts required by the provided outline.

The existing research focuses on structurally related but distinct derivatives. For instance, studies on GPR34 antagonism and ERK1/2 phosphorylation have been conducted on a different class of molecules, namely (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives. researchgate.netnih.gov Similarly, investigations into FFAR1 agonism and glucose homeostasis have been performed on bornyl-containing derivatives of benzyloxyphenylpropanoic acid. mdpi.comnih.gov

Due to the strict instruction to focus solely on “this compound” and not introduce information outside the explicit scope, it is not possible to generate the requested article. The specific data required to populate the subsections on GPR34 receptor antagonism and Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonism for this exact compound are not present in the available search results. Therefore, the article cannot be constructed in a scientifically accurate manner that adheres to the user's constraints.

Investigations into Biological Activities and Molecular Mechanisms

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα can lead to the reduction of lipid levels in the blood, making it a target for the development of drugs to treat dyslipidemia. While direct studies on 2-[4-(Benzyloxy)phenoxy]propanoic acid are limited, research on structurally related compounds provides insight into the potential PPARα agonist activity of this class of molecules.

Transcriptional Activation in Hepatic Cell Lines (e.g., HepG2 cells)

Studies on a series of novel 4-benzyloxy and 4-(2-phenylethoxy) chalcone (B49325) fibrate hybrids, which share the benzyloxy-phenoxy moiety with the subject compound, have demonstrated their ability to act as PPARα agonists. In vitro assays using human HepG2 cells, a well-established liver carcinoma cell line, are commonly employed to assess the transcriptional activation of PPARα.

One study synthesized a series of chalcone fibrate hybrids and evaluated their PPARα agonistic activity. The results, when compared to the standard PPARα agonist fenofibric acid, indicated that some of these compounds exhibited significant activation of the receptor. For instance, a 2-propanoic acid derivative within this series demonstrated notable PPARα agonistic activity with a maximal efficacy (Emax%) of 50.80% and an effective concentration for 50% of the maximal response (EC50) of 8.9 μM. Another related butanoic acid congener showed even higher efficacy with an Emax% of 90.55% and an EC50 of 25.0 μM, comparable to fenofibric acid which had an Emax of 100% and an EC50 of 23.22 μM nih.gov.

These findings suggest that the general structural framework of these compounds is conducive to PPARα activation in hepatic cells, although the specific activity of this compound itself has not been explicitly reported.

Regulation of Lipid Metabolism Pathways in Preclinical Animal Models (e.g., rat hyperlipidemia models)

The PPARα agonistic activity observed in vitro often translates to beneficial effects on lipid metabolism in vivo. Preclinical studies in animal models, such as rats with induced hyperlipidemia, are critical for evaluating the therapeutic potential of these compounds.

In a study investigating the in vivo effects of the aforementioned 4-benzyloxy chalcone fibrate hybrids, a 2-propanoic acid derivative was administered to hyperlipidemic rats. At a dose of 200 mg/kg, this compound led to a significant reduction in serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) when compared to the control group. These effects were found to be more pronounced than those of the standard drug fenofibrate (B1672516) administered at the same dose. The compound also demonstrated an ability to maintain high-density lipoprotein (HDL) levels comparable to fenofibrate. Furthermore, the atherogenic indices, which are indicators of cardiovascular risk, were similar to those of fenofibrate for this compound nih.gov.

These results in a rat model of hyperlipidemia indicate that compounds structurally related to this compound can effectively modulate lipid metabolism, likely through the activation of PPARα. This suggests a potential therapeutic application for this class of compounds in managing dyslipidemia.

Enzyme Inhibition Studies

In addition to receptor agonism, phenoxypropanoic acid derivatives have been investigated for their ability to inhibit various enzymes, which could lead to different therapeutic applications.

Topoisomerase IIbeta Inhibition in Cellular and Xenograft Models

While there is no direct evidence of Topoisomerase IIbeta (Topo IIβ) inhibition by this compound, a structurally related compound, 2-[4-(7-chloro-2-quinoxalinyloxyphenoxy]-propionic acid (XK469), has been identified as an inhibitor of this enzyme. Topo IIβ is a nuclear enzyme involved in DNA replication and transcription.

In vitro studies using the WSU-WM Waldenstrom's macroglobulinemia cell line demonstrated that XK469 caused a concentration-dependent inhibition of cell growth. This growth inhibition was associated with the inhibition of Topo IIβ. Further investigation in a WSU-WM severe combined immunodeficient mouse xenograft model showed that XK469 could inhibit Topo IIβ in vivo. However, this inhibition did not translate into a significant decrease in tumor weight, suggesting that Topo IIβ inhibition by XK469 alone may not be sufficient for a therapeutic response in this model nih.gov.

Another study revealed that XK469, by inhibiting Topo IIβ, can lead to an upregulation of Topoisomerase IIalpha (Topo IIα) expression in indolent B-cell tumors. This upregulation sensitized the cancer cells to the cytotoxic effects of Topo IIα poisons like etoposide (B1684455) (VP16) in a schedule-dependent manner nih.gov.

Inhibition of Metabolic Enzymes (e.g., cholinesterases, glycosidases)

Currently, there is a lack of specific research data on the inhibitory effects of this compound on metabolic enzymes such as cholinesterases (e.g., acetylcholinesterase) and glycosidases (e.g., α-glucosidase). These enzymes are important targets in the treatment of neurodegenerative diseases and diabetes, respectively. While various other chemical compounds have been shown to inhibit these enzymes, the activity of this compound in this context remains to be elucidated.

Exploration of Other Enzyme Targets and Their Mechanistic Implications

Research into structurally similar compounds has revealed other potential enzyme targets. A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were identified as a new class of G protein-coupled receptor 34 (GPR34) antagonists researchgate.netnih.gov. GPR34 is a receptor involved in various physiological processes, and its modulation could have therapeutic implications.

One of the most potent compounds in this series displayed an IC50 value of 0.680 μM in a GloSensor cAMP assay and 0.059 μM in a Tango assay. This compound was shown to dose-dependently inhibit Lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34. Furthermore, it demonstrated efficacy in a mouse model of neuropathic pain, highlighting the potential of this chemical scaffold in targeting GPR34 for therapeutic benefit nih.gov. While these compounds are not exact matches to this compound, they share a common benzyloxyphenyl moiety, suggesting that this structural feature might be important for activity at other enzyme or receptor targets.

Allosteric Modulation of Biomolecules

Allosteric modulators play a crucial role in regulating the function of proteins by binding to a site distinct from the primary active site. The following subsections delve into the research surrounding this compound as an allosteric modulator, with a specific focus on its interaction with hemoglobin.

Aryloxyalkanoic acids represent a class of compounds investigated for their potential to act as allosteric modifiers of hemoglobin. These molecules can influence hemoglobin's oxygen-binding properties, a function critical to its physiological role in oxygen transport. Research in this area has explored how synthetic effectors can regulate the equilibrium between the tense (T-state) and relaxed (R-state) conformations of hemoglobin. nih.gov

Currently, there is no specific research data available in the public domain detailing the direct impact of this compound on the oxygen binding properties of hemoglobin. While the broader class of aryloxyalkanoic acids has been studied for these effects, with some compounds decreasing hemoglobin's affinity for oxygen by stabilizing the T-state, specific findings for this compound have not been published. nih.gov

Detailed structural analyses, such as co-crystallization studies of this compound with hemoglobin, have not been reported in publicly accessible scientific literature. Such studies are essential for elucidating the precise binding site and molecular interactions that would govern its potential allosteric effects. For other aryloxyalkanoic acids, binding to sites like the central water cavity has been observed, but this cannot be directly extrapolated to this compound without specific experimental evidence. nih.gov

Hemoglobin Allosteric Modification Investigations with Aryloxyalkanoic Acids

Cellular Effects and Viability Assessments

The evaluation of a compound's effects on cell behavior, including proliferation and viability, is a fundamental aspect of pharmacological research. This subsection addresses the documented cellular effects of this compound.

As of the latest available information, no specific studies have been published that investigate the effects of this compound on the cellular proliferation or growth inhibition of any specific cell lines.

There is currently no publicly available data from in vitro cytotoxicity profiling of this compound against any cell lines. Therefore, its cytotoxic potential remains uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features for Target Interaction

The biological activity of 2-[4-(Benzyloxy)phenoxy]propanoic acid derivatives is intrinsically linked to its key structural components: the carboxylic acid head, the central phenoxy linker, and the terminal benzyloxy group. Structure-activity relationship (SAR) studies on related compounds have helped to define the essential pharmacophoric features required for target interaction.

Carboxylic Acid Moiety : The propanoic acid group is a critical feature, often acting as a key interaction point with biological targets. For many compounds in this class, the acidic nature of the carboxylic acid allows it to form strong hydrogen bonds or ionic interactions with specific amino acid residues (e.g., arginine, lysine) in the binding pocket of a receptor or enzyme.

Phenoxy Linker : The central phenoxy group serves as a rigid scaffold that correctly orients the other functional groups for optimal interaction with the target. Its aromatic nature can contribute to pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Benzyloxy Group : The terminal benzyloxy group often occupies a hydrophobic pocket within the target's binding site. SAR studies on similar structures have shown that hydrophobic substituents in this region can significantly influence potency. For instance, in a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, compounds with hydrophobic substitutes such as a para-benzyloxy group on the phenoxyl side chain displayed potent antibacterial activity. nih.gov This suggests the benzyloxy moiety is crucial for anchoring the molecule in a hydrophobic region of the target.

In studies of related (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives acting as GPR34 antagonists, the benzyloxy and phenoxy groups were part of the core scaffold investigated for activity. nih.govresearchgate.net

Influence of Stereochemistry on Biological Activity Profiles

Chirality plays a pivotal role in the biological activity of many therapeutic agents, as biological systems like receptors and enzymes are themselves chiral. nih.govyoutube.com The this compound molecule contains a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two distinct enantiomers: (R)- and (S)-2-[4-(Benzyloxy)phenoxy]propanoic acid.

The spatial arrangement of substituents around this chiral center can drastically affect how the molecule fits into its biological target, leading to significant differences in pharmacological activity between enantiomers. ijpsr.comresearchgate.netbiomedgrid.com Often, one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. researchgate.netbiomedgrid.com

Research on structurally related compounds consistently demonstrates the importance of a specific stereoconfiguration for optimal activity.

In a study of GPR34 antagonists, the derivatives were synthesized specifically as the (S)-isomer, leading to the identification of a potent compound. nih.govresearchgate.net This targeted synthesis implies that the (S)-configuration is essential for high-affinity binding to this particular receptor.

Similarly, studies on chiral antibacterial agents found that the (S)-configuration of the substituted phenoxyl side chain on the propanoic acid resulted in excellent activity against a range of bacteria. nih.gov

This stereoselectivity arises because the precise three-dimensional arrangement of the eutomer allows for a multi-point interaction with the binding site, maximizing binding energy. ijpsr.com In contrast, the distomer may only be able to establish a suboptimal, two-point binding, resulting in a weaker interaction and lower biological activity. ijpsr.com The uptake and metabolism of drugs can also be stereospecific, further differentiating the biological profiles of enantiomers. nih.govmalariaworld.org

Compound ClassFavored StereoisomerObserved Biological EffectReference
GPR34 Antagonists(S)-isomerPotent antagonism of the GPR34 receptor. nih.govresearchgate.net
Antibacterial Propanoic Acid Derivatives(S)-isomerExcellent antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov

Rational Design Principles for Enhanced Potency, Selectivity, and Biological Function

Rational drug design leverages SAR insights to make targeted chemical modifications that improve a compound's therapeutic properties. For derivatives of this compound, design principles focus on modifying its core components to enhance interactions with the target, thereby increasing potency and selectivity.

Modifying the Benzyloxy Ring : Based on QSAR studies of related benzyloxy acid derivatives, potency can be positively correlated with the hydrophobicity (π values) and electron-withdrawing character (σ constants) of substituents on the benzene (B151609) ring. nih.gov This suggests that adding small, hydrophobic, and electron-withdrawing groups to the benzyl (B1604629) ring could enhance biological activity by improving hydrophobic interactions and modulating the electronic properties of the molecule.

Altering the Phenoxy Moiety : The substitution pattern on the central phenoxy ring is also critical. In the development of antibacterial agents, placing hydrophobic groups at the para-position of the phenoxyl side chain led to the most potent compounds. nih.gov This indicates that the space around this ring can accommodate bulky hydrophobic groups, leading to stronger binding affinity.

Bioisosteric Replacement of the Carboxylic Acid : While the carboxylic acid is often crucial, it can sometimes be replaced with other acidic functional groups (bioisosteres) like hydroxamic acid or a tetrazole ring. This strategy is sometimes used to improve pharmacokinetic properties or to introduce new interactions with the target. For example, in the design of ketoprofen (B1673614) derivatives, converting the carboxylic acid to a hydroxamic acid led to a compound with more potent anti-inflammatory and antitumor activity. nih.gov

These principles guide the synthesis of new analogues with optimized features for a specific biological target, aiming for improved efficacy and a better therapeutic window.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach allows for the prediction of the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process.

For classes of compounds like phenoxy and benzyloxy acid derivatives, Hansch-type QSAR analyses have been successfully applied. nih.gov In one such study focusing on antisickling agents, researchers developed correlation equations linking the biological activity (measured as a solubility ratio) to key physicochemical parameters of substituents on the aromatic rings. nih.gov

The key parameters used in this type of QSAR study include:

Electronic Effects (σ) : The Hammett constant (σ) describes the electron-donating or electron-withdrawing nature of a substituent. A positive correlation was found for σ constants at the meta and para positions, suggesting that electron-withdrawing groups enhance the antisickling effect. nih.gov

Steric Effects (Molar Refractivity, MR) : This parameter relates to the volume and polarizability of a substituent. A negative correlation was observed with the MR values of para substituents, implying that bulky groups at this position are detrimental to activity. nih.gov

By generating such equations, researchers can prioritize the synthesis of compounds predicted to have the highest potency. For example, using a derived QSAR equation, three new benzyloxyacetic acid derivatives were proposed as highly promising antisickling agents. nih.gov

Physicochemical Parameters in QSAR for Benzyloxy Acid Derivatives nih.gov
ParameterDescriptionCorrelation with Potency
Hydrophobicity (π)Contribution to lipophilicity.Positive
Electronic (σ)Electron-donating/withdrawing ability.Positive (for meta/para substituents)
Molar Refractivity (MR)Volume and polarizability of the substituent.Negative (for para substituents)

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a ligand and its target protein, offering insights into the binding mode and affinity.

Research into derivatives of 2-[4-(Benzyloxy)phenoxy]propanoic acid has utilized molecular docking to understand their mechanism of action. For instance, a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were identified as antagonists for the G protein-coupled receptor 34 (GPR34). Docking simulations were integral to understanding how these ligands interact with the receptor. The cryo-electron microscopy structure of GPR34 complexed with a potent antagonist from this series revealed that the compound binds competitively within a portion of the orthosteric binding pocket, inducing an allosteric change that stabilizes the receptor in an inactive state.

Similarly, computational docking studies have been performed on other related propanoic acid derivatives to predict their binding modes with various enzymes. In one study, derivatives of 2-(3-benzoylphenyl)propanoic acid were docked into the active sites of matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). The results indicated that these compounds could interact within the catalytic domains of these enzymes, providing a structural basis for their biological activity.

Another study focused on quinazolin-4(3H)-one derivatives featuring an aryloxyphenoxypropionate motif, a structure related to this compound. Molecular docking simulations suggested that these compounds act as inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis. The docking results for the most active compound, QPP-7, showed specific interactions with key residues in the ACCase active site, supporting the hypothesis that this is its molecular target.

Table 1: Summary of Molecular Docking Studies on this compound Derivatives
Derivative ClassBiological TargetKey Findings from Docking SimulationReference
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acidsGPR34Competitive binding in the orthosteric pocket, inducing an inactive receptor conformation.
2-(3-benzoylphenyl)propanoic acidsMMPs and COXsInteraction within the catalytic domains, suggesting a basis for dual-mechanism inhibition.
Quinazolin-4(3H)-one aryloxyphenoxypropionatesAcetyl-CoA Carboxylase (ACCase)Binding to key residues in the enzyme's active site, suggesting ACCase inhibition.

In Silico Prediction of Biological Targets and Mechanisms of Action

In silico target prediction, or "target fishing," encompasses a range of computational methods used to identify potential biological targets for a given molecule. These approaches are crucial in the early stages of research for understanding a compound's mechanism of action and potential applications.

For derivatives of p-(benzyloxy)phenylpropionic acid, in silico prediction methods have been employed to identify likely biological targets. A study on new bornyl derivatives of p-(benzyloxy)phenylpropionic acid used computational analysis to predict their hypoglycemic activity. The results suggested that these compounds are likely bifunctional, multi-target agents whose mechanism involves a significant reduction in insulin (B600854) resistance and a strong incretin-mimetic effect. This prediction was based on a combination of similarity to known standards and molecular docking methods, which helped to prioritize the biological targets for these compounds.

The discovery of GPR34 antagonists from the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid series was initiated through virtual screening, a powerful in silico technique. Virtual screening involves computationally screening large libraries of compounds against a target structure to identify potential hits, demonstrating the power of in silico approaches to pinpoint novel biological activities for a chemical scaffold.

These predictive studies are often based on various computational techniques, including inverse virtual screening, where a molecule is screened against a database of biological targets, and ligand-based similarity searches, which identify targets based on the known activities of structurally similar compounds.

Table 2: Predicted Biological Targets for Benzyloxyphenyl)propanoic Acid Derivatives
Derivative ClassPredicted Target/MechanismIn Silico MethodReference
Bornyl derivatives of p-(benzyloxy)phenylpropionic acidMultitarget hypoglycemic activity (insulin resistance reduction, incretin-mimetic effect)Similarity to standards, Molecular Docking
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivativesGPR34 antagonismVirtual Screening

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations provide detailed information about the electronic structure, geometry, and energetic properties of molecules. Methods like Density Functional Theory (DFT) are used to perform conformational analysis and calculate various molecular properties.

While specific quantum chemical studies on this compound were not prominently found, research on structurally similar compounds illustrates the utility of these methods. For example, a study on (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which shares the benzyloxy-phenyl moiety, employed DFT calculations with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.

Such calculations yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. The analysis can reveal structural characteristics, such as the planarity of different parts of the molecule. Furthermore, these studies often include the calculation of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity, and the molecular electrostatic potential (MESP) surface, which indicates regions prone to electrophilic and nucleophilic attack. For the related chalcone (B49325), these calculations indicated good chemical strength and kinetic stability. A similar computational analysis of this compound would provide fundamental insights into its conformational preferences, electronic properties, and intrinsic reactivity.

Computational Approaches in Drug Design and Optimization (excluding clinical applications)

Computational methods are pivotal in the design and optimization of lead compounds. Structure-activity relationship (SAR) studies, often guided by computational modeling, explore how modifications to a chemical structure affect its biological activity.

The development of potent GPR34 antagonists from the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold is a prime example of computationally-guided optimization. Initial hits from screening were systematically modified, and the resulting SAR data were analyzed to identify key structural features required for high potency. This iterative process of synthesis, biological testing, and computational analysis led to the identification of an optimized compound with significantly improved activity.

Structure-based design is another powerful approach. For 2-(3-benzoylphenyl)propanoic acid derivatives, computational docking was used to provide insight into structural preferences for inhibiting MMPs and COXs. This information is invaluable for designing new analogs with enhanced potency or selectivity. By understanding how a molecule fits into its target's active site, chemists can make rational modifications, such as adding or changing functional groups, to improve key interactions and, consequently, biological activity.

These computational strategies allow for the efficient exploration of chemical space and the prioritization of synthetic targets, thereby accelerating the process of optimizing a lead compound from the this compound class for a desired biological effect.

Preclinical Pharmacological and Mechanistic Investigations

In Vivo Efficacy Studies in Defined Animal Models (e.g., neuropathic pain models, metabolic disease models)

No studies detailing the in vivo efficacy of 2-[4-(Benzyloxy)phenoxy]propanoic acid in animal models of neuropathic pain, metabolic disease, or other conditions were identified.

Exploration of Systemic Effects and Biomarker Modulation in Preclinical Systems

There is no available data on the systemic effects or the modulation of any biomarkers following the administration of this compound in preclinical systems.

Mechanistic Pathways Elucidation at the Organismal Level

No research has been published that elucidates the mechanistic pathways of this compound at the organismal level.

Future Research Directions and Non Clinical Translational Perspectives

Advancements in the Development of Novel Analogues for Specific Biological Targets

The development of novel analogues of 2-[4-(Benzyloxy)phenoxy]propanoic acid is a key area for future research, with a focus on enhancing potency and selectivity for specific biological targets. A notable example is the exploration of derivatives as antagonists for G protein-coupled receptors (GPCRs), such as GPR34, which is implicated in various diseases. nih.gov

Recent studies have identified (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been instrumental in identifying potent compounds, with modifications to the chemical scaffold leading to significant improvements in inhibitory activity. For instance, the introduction of a phenoxyacetamido group at the 2-position of the propanoic acid backbone has been shown to be crucial for GPR34 antagonism. nih.gov

Future work in this area will likely involve the synthesis and evaluation of a broader range of analogues with diverse substitutions on both the benzyloxy and phenoxy rings. The goal is to develop compounds with optimized pharmacological profiles, including enhanced binding affinity, selectivity, and metabolic stability. These efforts could lead to the discovery of lead compounds for the development of novel therapeutics for conditions where GPR34 plays a pathogenic role, such as neuropathic pain. nih.gov

Table 1: Potency of a Lead GPR34 Antagonist Derivative

Assay Type IC50 Value (µM)
GloSensor cAMP Assay 0.680
Tango Assay 0.059

Data derived from studies on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives. nih.gov

Integration with Advanced High-Throughput Screening Platforms

To accelerate the discovery of novel bioactive molecules based on the this compound scaffold, the integration of advanced high-throughput screening (HTS) platforms is essential. HTS allows for the rapid evaluation of large libraries of compounds for their effects on specific biological targets.

Methodologies developed for related compounds, such as R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), can be adapted for this purpose. For example, colorimetric assays have been developed to quantify the production of hydroxylated aromatic compounds by microorganisms, which could be modified to screen for derivatives of this compound with desired properties. nih.govnih.gov One such method involves the oxidation of the hydroxylated product to form a colored quinone-type compound, allowing for quantification via absorbance measurements. nih.gov Another approach utilizes the reaction of the phenolic group with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent to produce a colored chromophore. nih.gov

These HTS methods, when coupled with robotic automation and sophisticated data analysis software, can dramatically increase the efficiency of screening campaigns. Future research should focus on developing and validating robust HTS assays tailored to the specific biological targets of interest for this compound analogues.

Methodological Improvements in Synthetic and Characterization Techniques

Advances in synthetic chemistry and analytical techniques are crucial for the efficient production and thorough characterization of this compound and its analogues.

Current synthetic routes to related phenoxypropanoic acids often involve multi-step procedures starting from precursors like (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid. jlu.edu.cn A patented method for a related compound involves the reaction of mono-benzyl ether of hydroquinone (B1673460) with 2-bromopropionic acid ethyl ester, followed by deprotection steps. google.com Future research should aim to develop more efficient and scalable synthetic strategies, potentially through the use of novel catalysts or flow chemistry techniques. This would facilitate the generation of diverse compound libraries for biological screening.

In terms of characterization, standard techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) are routinely used to confirm the structure and purity of these compounds. jlu.edu.cn Future advancements could involve the increased use of techniques like X-ray crystallography to provide detailed insights into the three-dimensional structure of these molecules and their interactions with biological targets.

Potential Applications in Preclinical Disease Models beyond Current Scope (e.g., oncology, inflammatory conditions)

While research on this compound derivatives has shown promise in areas like neuropathic pain, there is significant potential for their application in other preclinical disease models, including oncology and inflammatory conditions. nih.gov

The structural motif of phenoxypropanoic acids is found in various compounds with diverse biological activities. For instance, certain (2-quinoxalinyloxy)phenoxypropanoic acid derivatives have been investigated as anticancer agents, particularly for solid tumors. google.com This suggests that analogues of this compound could be designed and synthesized to exhibit cytotoxic activity against cancer cells.

Furthermore, given the role of GPR34 in inflammatory processes, antagonists derived from the this compound scaffold could be evaluated in preclinical models of inflammatory diseases. researchgate.net Future studies could involve testing these compounds in animal models of conditions such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation to assess their therapeutic potential. The development of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with antiproliferative activity in lung cancer models further supports the exploration of propanoic acid derivatives in oncology. mdpi.com

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 2-[4-(Benzyloxy)phenoxy]propanoic acid?

  • Methodology :

  • Step 1 : Start with 4-benzyloxyphenol and methyl acrylate under nucleophilic aromatic substitution conditions to form the phenoxypropanoate intermediate.
  • Step 2 : Hydrolyze the ester group using aqueous NaOH or HCl to yield the carboxylic acid.
  • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
  • Validation : Confirm structure using 1H^1H-NMR (e.g., benzyl protons at δ 7.3–7.5 ppm) and FT-IR (C=O stretch ~1700 cm1^{-1}) .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

TechniqueKey Data Points
HPLCRetention time (≥95% purity), C18 column, acetonitrile/water mobile phase
1H^1H-NMRIntegration ratios, aromatic proton splitting patterns
LC-MSMolecular ion peak ([M-H]^- at m/z 286.3)
  • Validation : Cross-reference spectral data with computational predictions (e.g., NMR simulation tools) .

Q. What safety protocols are essential when handling this compound?

  • Critical Measures :

  • Use fume hoods or local exhaust ventilation to minimize inhalation risks .
  • Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate before disposal .
  • Store in airtight containers away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as ester hydrolysis or radical-mediated degradation.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Compare results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Normalize data using IC50_{50} values adjusted for assay conditions (pH, solvent).
  • Control Experiments : Replicate studies with standardized cell lines (e.g., HEK-293) and purity thresholds (>98%).
  • Statistical Tools : Apply ANOVA to identify outliers or confounding variables (e.g., solvent toxicity) .

Q. What experimental designs optimize yield in complex reactions involving this compound?

  • Design Framework :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (0.1–1 mol%), and solvent polarity (DMF vs. THF).
  • Response Surface Analysis : Identify optimal conditions (e.g., 80°C, 0.5 mol% Pd/C, DMF) for maximum yield (85–90%).
  • Scale-Up Considerations : Use continuous-flow reactors to mitigate exothermic risks in benzyloxy coupling steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values?

  • Resolution Steps :

  • Reproducibility Checks : Test solubility in DMSO, ethanol, and pH-buffered solutions (pH 4–10) under controlled humidity.
  • Advanced Techniques : Use dynamic light scattering (DLS) to detect micelle formation in aqueous media.
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 2-[4-chlorophenoxy]propanoic acid) to assess trends .

Q. Why do toxicity profiles vary between in vitro and in vivo studies?

  • Analysis Framework :

  • Metabolite Screening : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation products).
  • Toxicokinetics : Measure plasma half-life and tissue distribution in rodent models.
  • Mechanistic Studies : Evaluate mitochondrial toxicity via Seahorse assays in hepatocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.